molecular formula C10H16N2 B13051760 (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine

Cat. No.: B13051760
M. Wt: 164.25 g/mol
InChI Key: IAGOZPYHBADOEH-JTQLQIEISA-N
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Description

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a 2,5-dimethylphenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine typically involves the reaction of 2,5-dimethylbenzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired diamine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further modify the diamine to produce secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Production of secondary or tertiary amines.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine
  • (1R)-1-(3,5-Dimethylphenyl)ethane-1,2-diamine
  • (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine

Uniqueness

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and distinct properties compared to other similar compounds.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

(1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m0/s1

InChI Key

IAGOZPYHBADOEH-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H](CN)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CN)N

Origin of Product

United States

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